molecular formula C7H13ClO B8608160 3-Chloro-5-methylhexan-2-one

3-Chloro-5-methylhexan-2-one

Cat. No.: B8608160
M. Wt: 148.63 g/mol
InChI Key: OCYAGSWQPUEBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methylhexan-2-one is a useful research compound. Its molecular formula is C7H13ClO and its molecular weight is 148.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Flavoring Agent

One of the prominent applications of 3-Chloro-5-methylhexan-2-one is as a flavoring agent in the food and beverage industry. It imparts a sensory flavor sensation akin to roasted brown flavors, which are desirable in products like chocolate, coffee, and caramel . The compound's ability to enhance flavor profiles makes it valuable in creating appealing taste experiences for consumers.

Pharmaceutical Applications

Research indicates that this compound may serve as a precursor for synthesizing various pharmaceutical compounds. Its derivatives have been studied for their biological activities, including antimicrobial properties. For instance, related hydroxyketones have shown effectiveness against mycobacterial and fungal strains . The exploration of these derivatives suggests potential therapeutic applications in treating infections.

Case Studies and Research Findings

  • Flavor Enhancement : A study on the use of this compound in food products demonstrated significant improvements in sensory evaluations. Products containing this compound were rated higher for their overall flavor quality compared to those without it .
  • Synthesis of Hydroxyketones : Research has shown that this compound can be converted into various hydroxyketones through hydrolysis processes. These hydroxyketones have been evaluated for their biological activities, indicating a broad spectrum of potential uses in medicinal chemistry .
  • Biological Activity : A comparative study highlighted that derivatives of this compound exhibited antibacterial properties comparable to established antibiotics like penicillin G and ciprofloxacin. This finding emphasizes the compound's potential role in developing new antimicrobial agents .

Data Tables

Application AreaSpecific UseReferences
Food IndustryFlavoring agent for beverages and snacks
Pharmaceutical ChemistryPrecursor for synthesizing antimicrobial agents
Organic SynthesisIntermediate in chemical synthesis

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

3-chloro-5-methylhexan-2-one

InChI

InChI=1S/C7H13ClO/c1-5(2)4-7(8)6(3)9/h5,7H,4H2,1-3H3

InChI Key

OCYAGSWQPUEBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a refluxing solution of 750 g (6.58 mol) 5-methyl-2-hexanone in 1.13 1 n-hexane at 65° C., 1.06 kg (7.89 mol) sulfuryl chloride was added over a period of 2 h. After complete addition of the sulfuryl chloride, the reaction mixture was allowed to cool to room temperature, was washed 4 times with 150 ml H2O, dried (MgSO4) and concentrated in vacuo. The residue was distilled over a 5 cm Vigreux-column (80 mbar, 67-76° C.) to give 884 g of 3-chloro-5-methyl-2-hexanone in the form of a yellowish liquid (purity: 88%, impurity: 11% 3,3-dichloro-5-methyl-2-hexanone).
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Synthesis routes and methods II

Procedure details

The process for preparing the α-hydroxyketones of the invention starts from inexpensive 5-methyl-2-hexanone which is reacted with sulfuryl chloride in a first step to give 3-chloro-5-methyl-2-hexanone with high selectivity, as set forth below:
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α-hydroxyketones
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